Cas no 3446-05-7 (1,3-Benzenediol,4-chloro-5-methyl-)

1,3-Benzenediol,4-chloro-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediol,4-chloro-5-methyl-
- 1,3-benzenediol, 4-chloro-5-methyl-; 4-Chloro-5-methylbenzene-1,3-diol
- 3446-05-7
- ZB1281
- SCHEMBL69908
- 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)
- DTXSID80188032
- AKOS037644310
- 4-Chloroorcinol
- BRN 2085572
- InChI=1/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H
- 1,3-Benzenediol, 4-chloro-5-methyl-
- AS-49875
- Resorcinol, 4-chloro-5-methyl-
- CHEMBL502498
- 4-chloro-5-methylbenzene-1,3-diol
- MFCD01684801
- 3-06-00-04534 (Beilstein Handbook Reference)
- N11849
- 4-Chloro-5-methylresorcinol
- 1,3-Benzenediol, 4-chloro-5-methyl-
-
- MDL: MFCD01684801
- インチ: InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
- InChIKey: VYGLBTZLOQTMBG-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C(Cl)=C(O)C=1
計算された属性
- 精确分子量: 158.01351
- 同位素质量: 158.013
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- XLogP3: 2.2
じっけんとくせい
- 密度みつど: 1.384
- Boiling Point: 277.5°Cat760mmHg
- フラッシュポイント: 121.6°C
- Refractive Index: 1.61
- PSA: 40.46
1,3-Benzenediol,4-chloro-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A803355-1g |
4-Chloro-5-methylbenzene-1,3-diol |
3446-05-7 | 95% | 1g |
$886.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733902-1g |
4-Chloro-5-methylbenzene-1,3-diol |
3446-05-7 | 98% | 1g |
¥6202.00 | 2024-05-17 | |
abcr | AB511735-250 mg |
4-Chloro-5-methylbenzene-1,3-diol |
3446-05-7 | 250MG |
€660.70 | 2023-04-18 | ||
abcr | AB511735-250mg |
4-Chloro-5-methylbenzene-1,3-diol; . |
3446-05-7 | 250mg |
€1178.20 | 2025-03-19 |
1,3-Benzenediol,4-chloro-5-methyl- 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
1,3-Benzenediol,4-chloro-5-methyl-に関する追加情報
Introduction to 1,3-Benzenediol,4-chloro-5-methyl- (CAS No. 3446-05-7): Applications and Recent Research Developments
1,3-Benzenediol,4-chloro-5-methyl-, identified by its Chemical Abstracts Service (CAS) number 3446-05-7, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its chloro and methyl substituents on a benzene ring with hydroxyl groups at the 1 and 3 positions, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural configuration of 1,3-benzenediol,4-chloro-5-methyl- contributes to its reactivity and versatility. The presence of hydroxyl groups enhances its ability to participate in nucleophilic substitution reactions, while the chloro and methyl groups introduce electronic and steric effects that can influence its interactions with biological targets. These features have positioned this compound as a subject of interest in the development of novel therapeutic agents.
In recent years, researchers have been exploring the pharmacological potential of 1,3-benzenediol,4-chloro-5-methyl- and its derivatives. One area of focus has been its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing heterocyclic frameworks that are prevalent in many pharmacologically active compounds. The halogenated aromatic core of this molecule can be further functionalized to create more complex structures with enhanced biological activity.
Moreover, the compound has shown promise in the context of antimicrobial research. Emerging evidence suggests that derivatives of 1,3-benzenediol,4-chloro-5-methyl- exhibit inhibitory effects against certain bacterial and fungal strains. This has been attributed to their ability to disrupt essential cellular processes such as DNA replication and metabolic pathways. Such findings highlight the compound's potential as a lead structure for developing new antimicrobial agents to combat drug-resistant pathogens.
The synthetic chemistry of 1,3-benzenediol,4-chloro-5-methyl- has also been a subject of extensive investigation. Researchers have developed efficient methodologies for its preparation, including catalytic hydrogenation and halogenation reactions. These advancements have not only improved the accessibility of the compound but also provided insights into its mechanistic behavior. Understanding these synthetic pathways is crucial for optimizing its production and expanding its applications in medicinal chemistry.
Recent computational studies have further elucidated the electronic properties of 1,3-benzenediol,4-chloro-5-methyl-. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing a rational basis for designing modified derivatives with improved efficacy. These computational approaches complement experimental efforts by offering a rapid and cost-effective means to screen potential drug candidates.
The compound's role in material science has also not been overlooked. Its aromatic structure and functional groups make it a suitable candidate for developing organic electronic materials. For example, researchers have explored its use in creating conductive polymers and organic semiconductors. These materials are integral to modern electronics, including flexible displays and solar cells. The versatility of 1,3-benzenediol,4-chloro-5-methyl- underscores its significance beyond pharmaceutical applications.
In conclusion, 1,3-benzenediol,4-chloro-5-methyl- (CAS No. 3446-05-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable it to serve as a valuable intermediate in drug development and material innovation. As research continues to uncover new possibilities for this compound, its importance is likely to grow further. The ongoing exploration of its derivatives and applications promises to yield significant advancements across multiple scientific disciplines.
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